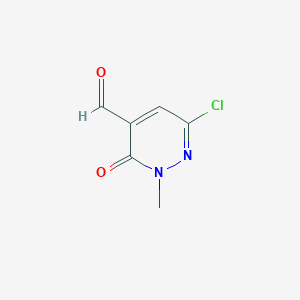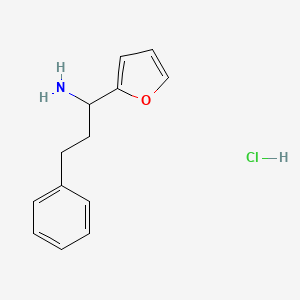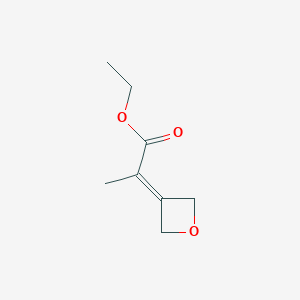
2-Chloro-3-(cyclopropylmethoxy)-6-iodopyridine
Vue d'ensemble
Description
2-Chloro-3-(cyclopropylmethoxy)-6-iodopyridine is a useful research compound. Its molecular formula is C9H9ClINO and its molecular weight is 309.53 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Synthesis and Intermediates
- 2-Chloro-3-(cyclopropylmethoxy)-6-iodopyridine serves as a valuable raw material in the synthesis of various chemicals, including 2-chloro-3-(trifluoromethyl) pyridine, an intermediate for producing flazasulfuron (Du Yi-hui, 2009).
- It is used in the synthesis of pentasubstituted pyridines, demonstrating its utility in creating complex chemical structures for pharmaceutical research (Yong-Jin Wu et al., 2022).
Pharmaceutical Research
- The compound has applications in pharmaceutical research, providing building blocks for various drug syntheses. Its transformations and reactivities are crucial for developing new medicinal compounds (Jeremy M. Rawson & Richard E. P. Winpenny, 1995).
Material Science and Catalysis
- This compound is involved in metalation studies and is significant in catalysis research, offering insights into new catalytic processes and material synthesis (P. Rocca et al., 1993).
Organic Chemistry and Compound Synthesis
- This chemical plays a role in organic synthesis, particularly in creating structurally diverse compounds and intermediates. Its reactivity and transformation under various conditions are extensively studied to develop new synthetic pathways (Carla Bobbio & M. Schlosser, 2001).
Nuclear Magnetic Resonance (NMR) Spectroscopy
- The compound's derivatives are analyzed using NMR spectroscopy, providing essential data for understanding molecular structures and electron distributions. This is critical in the field of analytical chemistry (Rf Martin & D. Kelly, 1979).
Mécanisme D'action
Target of Action
It is known that similar compounds are often used in suzuki–miyaura cross-coupling reactions , which suggests that the compound might interact with palladium catalysts and organoboron reagents in these reactions.
Mode of Action
In the context of suzuki–miyaura cross-coupling reactions, the compound might participate in a series of steps including oxidative addition, transmetalation, and reductive elimination . The compound might interact with its targets, leading to changes in their chemical structure and properties.
Biochemical Pathways
Given its potential use in suzuki–miyaura cross-coupling reactions , it might be involved in the formation of carbon-carbon bonds, which is a fundamental process in organic synthesis.
Result of Action
As a potential reagent in suzuki–miyaura cross-coupling reactions , it might contribute to the formation of new carbon-carbon bonds, which could lead to the synthesis of various organic compounds.
Propriétés
IUPAC Name |
2-chloro-3-(cyclopropylmethoxy)-6-iodopyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClINO/c10-9-7(3-4-8(11)12-9)13-5-6-1-2-6/h3-4,6H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIMOQSGUZLTTDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(N=C(C=C2)I)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClINO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(8-Azabicyclo[3.2.1]octan-3-yl)(pyridin-3-yl)methanone hydrochloride](/img/structure/B1449296.png)
![(8-Azabicyclo[3.2.1]octan-3-yl)(thiophen-3-yl)methanone hydrochloride](/img/structure/B1449297.png)








